Acetaldehyde 2,4-Dinitrophenylhydrazone-d3
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Overview
Description
Synthesis Analysis
The synthesis of 2,4-dinitrophenylhydrazones (2,4-DNP) from aliphatic aldehydes involves producing both the syn and anti forms. Repeated recrystallization in ethanol yields the pure syn crystalline form, which can racemize under certain conditions, such as dissolving in chloroform or adding hydrochloric acid to acetone or methanol solutions (Edwards, 1966).
Molecular Structure Analysis
The molecular structure of aldehyde-2,4-dinitrophenylhydrazones is characterized by the presence of (E) and (Z) geometrical isomers. The UV–visible spectral properties of these isomers differ, with the (Z)-isomer exhibiting a lower absorption maximum compared to the (E)-isomer. This structural feature is crucial for the analysis and quantification of carbonyl compounds in various samples (Uchiyama et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving acetaldehyde 2,4-DNP-hydrazones include isomerization under acid-catalyzed conditions, leading to an equilibrium between (E)- and (Z)-isomers. This equilibrium is influenced by the molecular structure, particularly the position of the C=C double bond in relation to the CN double bond, affecting the absorption maxima and analytical precision in carbonyl compound quantification (Uchiyama et al., 2004).
Physical Properties Analysis
The physical properties of acetaldehyde 2,4-DNP-hydrazones, such as solubility and chromatographic behavior, are pivotal for their separation and analysis. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to separate and quantify these compounds, utilizing their physical and chemical properties for analytical applications (Roberts & Green, 1946).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of acetaldehyde 2,4-DNP-hydrazones, are influenced by their molecular structure and external conditions. Studies have shown that these compounds can undergo reductive amination, transforming the C=N double bond into a C-N single bond, thus stabilizing the compound and enhancing analytical precision in the quantification of carbonyl compounds (Uchiyama et al., 2009).
Scientific Research Applications
Quantification of Carbonyls in Air Samples : A method was developed for the selective determination of formaldehyde and acetaldehyde in air samples. This method used HPLC-APCI-MS with calibration using stable isotope-labelled standards, including d4-acetaldehyde-2,4-dinitrophenylhydrazone. This technique is significant for analyzing complex matrices like automobile exhaust (Zurek, Karst, & Luftmann, 1999).
Determination in Fuel Ethanol : The behavior of acetaldehyde and its derivatized product was studied to optimize conditions for its determination in fuel ethanol. The method employed HPLC separation with electrochemical detection, proving to be simple, rapid, sensitive, and highly selective (Saczk et al., 2005).
Analysis in Apple Tissue : A method was developed for the determination of acetaldehyde in apple tissue. It involved maceration of apple tissue in acidified 2,4-dinitrophenylhydrazine and subsequent extraction and quantitative determination by UV spectroscopy (Smagula & Bramlage, 1977).
Chromatography of Steroisomeric 2,4-Dinitrophenylhydrazones : The stereoisomeric forms of 2,4-dinitrophenylhydrazones of aliphatic aldehydes were separated using reverse phase thin-layer chromatographic procedures. This study contributes to understanding the stereochemistry of these compounds (Edwards, 1966).
Determination in Stack Gas and Automobile Exhaust Gas : Improved procedures were proposed for detecting low-molecular-weight aldehydes in stack gas and automobile exhaust gas. The method involved direct derivatization in a bubbler containing a solution of 2,4-dinitrophenylhydrazine (Geng, Chen, & SIu, 1992).
Determination in Biological Samples : A specific assay was developed for determining acetaldehyde in biological samples. This involved derivatizing acetaldehyde to 2,4-dinitrophenylhydrazone and determining it by gas chromatography with electron-capture detection (Ohata, Otsuka, & Ohmori, 1997).
Safety And Hazards
properties
IUPAC Name |
2,3,5-trideuterio-N-[(E)-ethylideneamino]-4,6-dinitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2+/i3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBOQRNOMHHDFB-BOZDYOBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaldehyde 2,4-dinitrophenylhydrazone-3,5,6-d3 |
Citations
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